molecular formula C20H23N5O2S2 B2559137 N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223834-91-0

N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2559137
CAS No.: 1223834-91-0
M. Wt: 429.56
InChI Key: UGTDRFFSDFSMGL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex heterocyclic compound featuring:

  • A thiazolo[4,5-d]pyrimidine core fused with a seven-membered oxo ring.
  • A thiomorpholine substituent at position 2 of the thiazolo-pyrimidine scaffold.
  • An N-(2-ethyl-6-methylphenyl)acetamide group at position 4.

Key analogs are discussed below.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-3-14-6-4-5-13(2)16(14)22-15(26)11-25-12-21-18-17(19(25)27)29-20(23-18)24-7-9-28-10-8-24/h4-6,12H,3,7-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTDRFFSDFSMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the thiomorpholine and acetamide groups. Key reagents include ethyl-6-methylphenylamine, thiomorpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is in cancer treatment. Research indicates that it exhibits significant activity against various cancer cell lines. The compound has been shown to enhance the effectiveness of anti-cancer agents by targeting specific pathways involved in tumor growth and survival. For instance, it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor-induced immunosuppression, thereby improving the immune response against tumors .

Anti-inflammatory Activity

The compound demonstrates notable anti-inflammatory properties. Studies have revealed that it can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Targeting G Protein-Coupled Receptors (GPCRs)

N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide interacts with GPCRs, which are critical for various physiological processes. Its ability to modulate these receptors suggests potential applications in treating metabolic disorders and neurological conditions .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating oxidative stress and inflammation in neural tissues, it may help preserve cognitive function and neuronal integrity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that it exhibits activity against certain bacterial strains, indicating potential use as an antibacterial agent. This application could be particularly relevant in developing new treatments for antibiotic-resistant infections .

Data Tables and Case Studies

Application Mechanism Potential Benefits
AnticancerInhibition of IDOEnhanced immune response against tumors
Anti-inflammatoryCOX inhibitionReduced inflammation and pain
GPCR modulationInteraction with G proteinsTreatment for metabolic and neurological disorders
NeuroprotectionReduction of oxidative stressPreservation of cognitive function
AntimicrobialActivity against bacterial strainsNew treatments for antibiotic-resistant infections

Case Study: Anticancer Efficacy

In a study published in ACS Omega, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development into an anticancer drug .

Case Study: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory properties of this compound through its effects on COX enzymes. The study found that it exhibited comparable efficacy to well-established anti-inflammatory drugs like Celecoxib while showing a favorable safety profile in preclinical models .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The thiomorpholine group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

(a) Thiazolo[4,5-d]pyrimidine Derivatives

The target compound shares its core with Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–8). Key differences include:

  • Substituents : The analog has a 2,4,6-trimethoxybenzylidene group and an ethyl carboxylate instead of the acetamide and thiomorpholine groups.
  • Synthesis : Synthesized via condensation of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde under reflux in acetic acid (78% yield).
  • Crystallography : The pyrimidine ring adopts a flattened boat conformation, with dihedral angles between fused rings influencing packing via C–H···O hydrogen bonds.
(b) Thiazolidinone Derivatives

Compounds such as 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9, ) share the thiazolidinone core.

  • Substituents : A 4-chlorobenzylidene group and 4-methoxyphenylacetamide side chain.
  • Synthesis : Achieved via cyclocondensation of thioxoacetamide precursors (yields: 53–90%).
  • Physical Properties : Higher melting points (147–207°C) correlate with aromatic substituents.

Substituent Effects

(a) Thiomorpholine vs. Other Amines

The target’s thiomorpholine group distinguishes it from analogs like N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide (), which shares the thiomorpholine moiety but uses a pyridazinone core.

(b) Acetamide Side Chains
  • N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () are synthesized via reflux with thiouracil or benzimidazole-thiol, yielding compounds (e.g., 4a: 90.2% yield, mp 230–232°C).
  • N-(aryl)acetamides in and show that electron-withdrawing groups (e.g., nitro, chloro) lower yields but increase thermal stability.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyrimidine core and a thiomorpholine moiety. Its molecular formula can be represented as C₁₅H₁₈N₄OS, and it has a molecular weight of approximately 302.39 g/mol. The presence of the thiazole and pyrimidine rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of thiazolo-pyrimidines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that thiazole derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .
  • Antitumor Activity : Thiazolo-pyrimidine derivatives have been evaluated for their antiproliferative effects against different cancer cell lines. Research has indicated that certain compounds in this class can inhibit cell growth in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on various thiazolo-pyrimidine derivatives reported that compounds with similar structures to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range for several derivatives .
  • Antitumor Activity :
    Another investigation focused on the antiproliferative effects of thiazolo-pyrimidine compounds revealed that certain derivatives could significantly reduce cell viability in cancer cell lines. The IC50 values ranged from 0.5 µM to 10 µM, indicating promising activity against tumor cells .

Table 1: Summary of Biological Activities

Activity TypeRelevant FindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values < 10 µM
AntitumorInhibition of cell growth in MDA-MB-231 and SK-Hep-1; IC50 values ranging from 0.5 to 10 µM
Anti-inflammatoryPotential activity observed in related compounds; further studies needed

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the thiazole and pyrimidine moieties may interact with specific enzyme targets or disrupt cellular pathways essential for microbial survival and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-ethyl-6-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Alkylation : Reacting thiopyrimidin-4-one derivatives with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) under basic conditions (e.g., sodium methylate) to introduce the acetamide moiety .
  • Condensation : Using thiomorpholine to functionalize the thiazolopyrimidine core via nucleophilic substitution at the 2-position of the pyrimidine ring .
  • Recrystallization : Purification via slow evaporation of ethyl acetate/ethanol mixtures (3:2 ratio) to obtain single crystals for structural validation .
  • Key Parameters : Reaction time (8–10 hours for reflux), molar ratios (e.g., 2.6–2.8-fold excess of sodium methylate), and solvent systems (glacial acetic acid/acetic anhydride) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings), and puckering in heterocyclic systems (flattened boat conformation with C5 deviation of 0.224 Å) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR detect methyl/ethyl substituents (e.g., δ 1.21 ppm for isopropyl protons) and acetamide carbonyl signals (δ 168–170 ppm) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Testing sodium acetate vs. stronger bases (e.g., K2_2CO3_3) to enhance alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve thiomorpholine substitution kinetics compared to acetic acid .
  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reactivity of intermediates and transition states, reducing trial-and-error experimentation .
  • Yield Data : Ethyl acetate recrystallization achieves ~78% yield, but gradient elution (MeOH/CH2_2Cl2_2) during chromatography can further enhance purity .

Q. What computational methods are suitable for studying the compound’s reactivity and binding interactions?

  • Methodological Answer : Advanced computational approaches include:
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) to map energy barriers for thiomorpholine incorporation .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using software like AutoDock Vina, leveraging the thiomorpholine moiety’s sulfur atom for potential hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) based on the compound’s lipophilic acetamide and polar thiomorpholine groups .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer : Resolve discrepancies via:
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiomorpholine with morpholine) to isolate pharmacophoric contributions .
  • Data Reprodubility : Standardize solvent (DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293) to minimize variability .

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